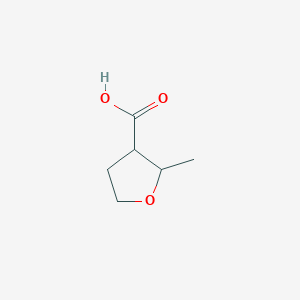
2-Methyloxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloxolane-3-carboxylic acid, also known as 2-methyltetrahydro-3-furancarboxylic acid, is a chemical compound with the molecular weight of 130.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methyloxolane-3-carboxylic acid is1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8) . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms. Physical And Chemical Properties Analysis
2-Methyloxolane-3-carboxylic acid is a liquid at room temperature .Scientific Research Applications
Green Solvent Alternative
2-Methyloxolane-3-carboxylic acid (2-MeOx) serves as a sustainable, bio-based solvent, offering an environmentally friendly alternative to traditional petroleum-based solvents like hexane. This application is particularly relevant in the extraction of natural products and food ingredients. Its advantageous properties include efficient solvent power and minimal environmental impact. Studies have shown that 2-MeOx is not only effective but also viable from an economic and safety perspective for industrial applications, making it an important player in the field of green chemistry (Rapinel et al., 2020).
Synthesis of Enantiomerically Pure Compounds
2-Methyloxolane-3-carboxylic acid derivatives have been used in the synthesis of electrophilic building blocks for enantiomerically pure compounds (EPCs). These derivatives, obtained from α-amino and α- or β-hydroxy acids, have potential applications in creating chiral derivatives of pyruvic acid and other compounds. This advancement is significant in the field of synthetic chemistry, particularly in the synthesis of compounds with specific stereochemistry (Zimmermann & Seebach, 1987).
Antiviral and Anticancer Drug Synthesis
2-Methyloxolane-3-carboxylic acid derivatives play a crucial role in the synthesis of dioxolane nucleosides, which are key components in powerful antiviral and anticancer drugs. The synthesis process involves controlling the stereochemistry of two stereocenters in the dioxolane ring. This research highlights the importance of 2-MeOx derivatives in medicinal chemistry, particularly in the development of treatments for life-threatening diseases (Janes, Cimpoia, & Kazlauskas, 1999).
Synthesis of 1,4-Anhydro-3-Deoxypentitol-2-Carboxylic Acids
2-Methyloxolane-3-carboxylic acid is also involved in the synthesis of 1,4-anhydro-3-deoxypentitol-2-carboxylic acids. These compounds have been identified in the degradation of cellulose in alkaline media. This discovery has implications for understanding the chemical processes involved in cellulose degradation and could have applications in the field of renewable materials and green chemistry (Petersson & Samuelson, 1976).
Biosynthesis from Renewable Carbon
Another significant application of 2-Methyloxolane-3-carboxylic acid is in the biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. This process involves bioisomerization, converting common metabolites like 3-hydroxybutyric acid to 2-HIBA, a potential building block for polymer synthesis. This method highlights the role of 2-MeOx derivatives in the development of biotechnological routes for producing valuable chemicals from renewable sources (Rohwerder & Müller, 2010).
Safety And Hazards
2-Methyloxolane-3-carboxylic acid is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
properties
IUPAC Name |
2-methyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVATTQXDIZNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxolane-3-carboxylic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2959485.png)

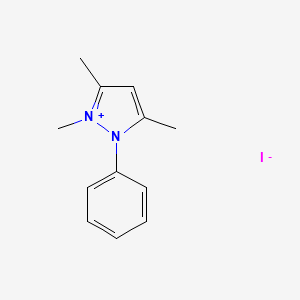
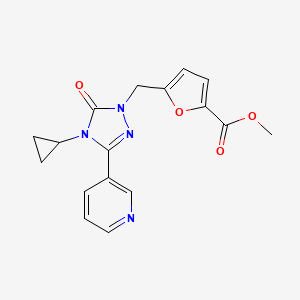
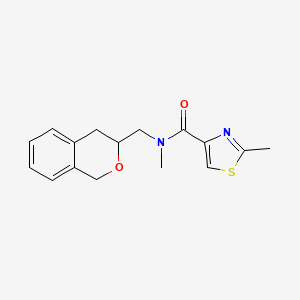
![2,6-difluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2959495.png)
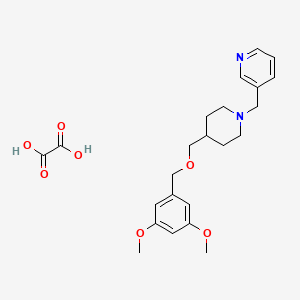


![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2959500.png)
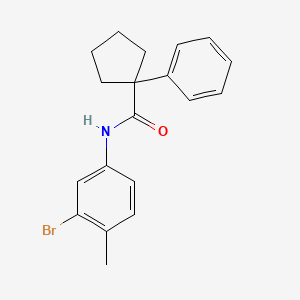

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2959504.png)
![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)